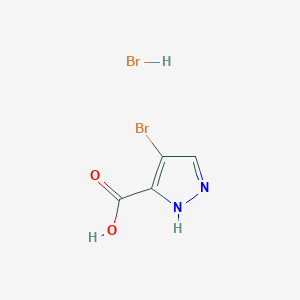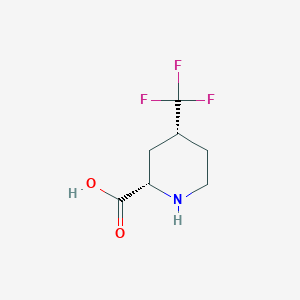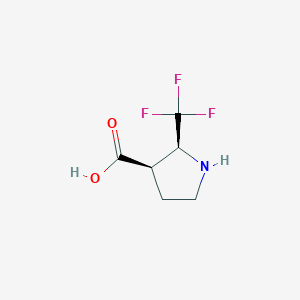
5-chloro-2-(chloromethyl)-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “5-chloro-2-(chloromethyl)-1H-quinazolin-4-one” is a chemical entity with unique properties and potential applications in various fields. It is known for its specific interactions and reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “5-chloro-2-(chloromethyl)-1H-quinazolin-4-one” involves specific synthetic routes. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid in a one-step manner to form the desired product . The reaction conditions typically involve controlled temperature and pH to ensure the desired yield and purity.
Industrial Production Methods: In industrial settings, the production of compound “this compound” may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Compound “5-chloro-2-(chloromethyl)-1H-quinazolin-4-one” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield simpler, hydrogenated products.
Scientific Research Applications
Compound “5-chloro-2-(chloromethyl)-1H-quinazolin-4-one” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions.
Industry: It is used in the production of specialized materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of compound “5-chloro-2-(chloromethyl)-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A cephalosporin used for its antibacterial effects.
CID 5479530: A cephalosporin with specific antibacterial activity.
Uniqueness: Compound “5-chloro-2-(chloromethyl)-1H-quinazolin-4-one” is unique in its specific chemical structure and reactivity, which distinguishes it from other similar compounds. Its unique properties make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-chloro-2-(chloromethyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-4-7-12-6-3-1-2-5(11)8(6)9(14)13-7/h1-3H,4H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNXKTJRAAWIST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)N=C(N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)N=C(N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate](/img/structure/B7882089.png)


![3-Butyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B7882099.png)
![3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine](/img/structure/B7882107.png)



![tert-butyl N-[2-methyl-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B7882139.png)
![[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7882152.png)
![[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7882153.png)

